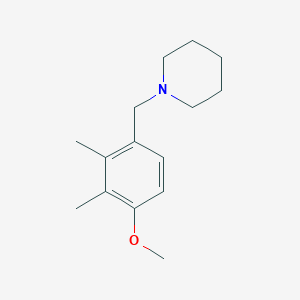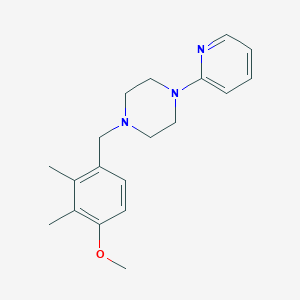
5-(4-甲氧基苯基)-4-(2-甲基苯基)-4H-1,2,4-三唑-3-硫醇
描述
5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound within the class of 1,2,4-triazoles, which are heterocyclic compounds featuring a nitrogen-containing ring. This class of compounds is significant due to their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives similar to 5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves multi-step chemical reactions. Starting with the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides, followed by further cyclization of the obtained acylderivatives, leading to the formation of the triazole-thiol compounds (Labanauskas et al., 2004).
Molecular Structure Analysis
Molecular and crystal structures of related triazole-thiol compounds have been determined using techniques like X-ray diffraction analysis. These studies reveal details about the molecular geometry, electron distribution, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Askerov et al., 2019).
Chemical Reactions and Properties
Triazole-thiols undergo various chemical reactions, including alkylation, which leads to the formation of new compounds with potentially different biological activities. For instance, the alkylation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol to produce secondary alcohols demonstrates the versatility of these compounds in synthetic chemistry (Wurfer & Badea, 2021).
科学研究应用
缓蚀
5-(4-甲氧基苯基)-4-(2-甲基苯基)-4H-1,2,4-三唑-3-硫醇已被研究用作缓蚀剂。研究表明,包括苯并咪唑衍生物在内的该化合物衍生物在酸性环境中有效抑制了低碳钢的腐蚀。这些抑制剂在较高浓度下表现出更高的效率,并遵循朗缪尔吸附等温线吸附在低碳钢表面,表明它们在工业应用中的潜力 (Yadav, Behera, Kumar, & Sinha, 2013).
酶促和抗增殖潜力
研究还探索了三唑衍生物的酶促潜力,重点关注其胆碱酯酶抑制特性。这些化合物已显示出对乙酰胆碱酯酶和丁酰胆碱酯酶具有显着的活性,表明在治疗与胆碱酯酶抑制相关的疾病中具有潜在应用。此外,某些衍生物表现出有效的抗增殖活性,表明它们在癌症治疗中的可能用途 (Arfan et al., 2018).
合成和药理特性
三唑衍生物的合成及其药理特性一直是多项研究的重点。这些研究包括各种衍生物的合成及其随后对抗菌、抗炎和抗癌活性的评估。已证明向三唑环中引入不同的取代基会显着影响这些药理特性,为开发新的治疗剂开辟了途径 (Sameluk & Kaplaushenko, 2015).
分子对接研究
三唑衍生物的分子对接研究提供了它们作为表皮生长因子受体 (EGFR) 抑制剂的潜力的见解。这些研究有助于了解这些化合物的分子相互作用和稳定性,表明它们在设计抗癌药物中的潜力 (Karayel, 2021).
属性
IUPAC Name |
3-(4-methoxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-3-4-6-14(11)19-15(17-18-16(19)21)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWAVLNAZVXCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322719 | |
| Record name | 3-(4-methoxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
92968-37-1 | |
| Record name | 3-(4-methoxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650692.png)
![N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5650696.png)

![8-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5650726.png)
![1-(cyclopropylcarbonyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5650727.png)

![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5650742.png)
![1-[4-(methylthio)benzyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B5650746.png)
![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)


![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5650776.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5650788.png)